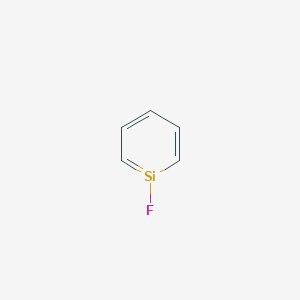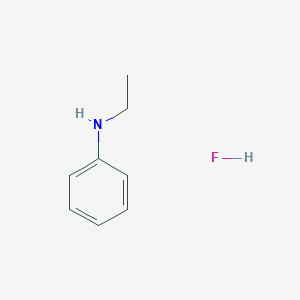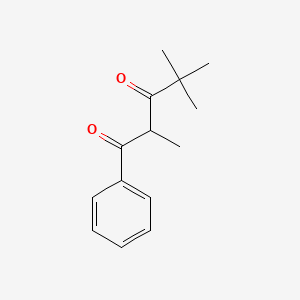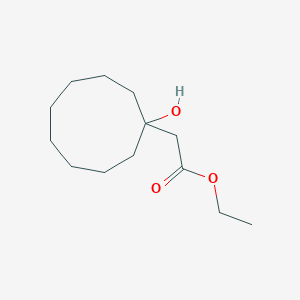
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the 2-position and an octyl group at the 3-position of the naphthalenedione core. Naphthoquinones are known for their roles in various biological processes and have been studied for their potential therapeutic applications.
准备方法
The synthesis of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- typically involves the chloromethylation of 1,4-naphthoquinone followed by the introduction of the octyl group. The reaction conditions for chloromethylation often include the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The subsequent alkylation with an octyl halide can be carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as an anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and influence cellular signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the activity of Th1 and Th17 cells, which are involved in autoimmune responses .
相似化合物的比较
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Bromo-1,4-Naphthalenedione: A derivative with similar immunomodulatory properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in traditional medicine and as a dye.
The uniqueness of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
104582-12-9 |
|---|---|
分子式 |
C19H23ClO2 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-octylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H23ClO2/c1-2-3-4-5-6-7-10-16-17(13-20)19(22)15-12-9-8-11-14(15)18(16)21/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI 键 |
KRCMOZFFWCQDFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)



![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)





![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
